molecular formula C13H11NO3 B8402340 2-((Carboxy)methylcarbonylamino)naphthalene

2-((Carboxy)methylcarbonylamino)naphthalene

Cat. No. B8402340
M. Wt: 229.23 g/mol
InChI Key: BDDRDJCSYAMFLC-UHFFFAOYSA-N
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Patent
US07176207B2

Procedure details

To a solution of 2-((ethoxycarbonyl)methylcarbonylamino)naphthalene (2.3 g, 8.9 mmol) in MeOH (40 mL) was added a solution of LiOH (1.18 g, 27 mmol) in water (40 mL). The reaction mixture was stirred at ambient temperature. After 3 hours, the reaction mixture was acidified to pH 2–3 by 2N NaHSO4, then extracted with ethyl acetate (3×50 mL). The organic layer was dried over Na2SO4 and evaporated in vacuo to afford 2-((carboxy)methylcarbonyl-amino)naphthalene (2.0 g, 8.7 mmol) as a solid that was used in further preparations without further purification.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][C:7]([NH:9][C:10]1[CH:19]=[CH:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=1)=[O:8])=[O:5])C.[Li+].[OH-].OS([O-])(=O)=O.[Na+]>CO.O>[C:4]([CH2:6][C:7]([NH:9][C:10]1[CH:19]=[CH:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=1)=[O:8])([OH:5])=[O:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)OC(=O)CC(=O)NC1=CC2=CC=CC=C2C=C1
Name
Quantity
1.18 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)CC(=O)NC1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.7 mmol
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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